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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propan-1-ol

Cat. No.: B1600271 Get Quote

An In-depth Technical Guide for the Structural Analysis and Confirmation of 3-(3-
Chlorophenyl)propan-1-ol

Introduction
In the landscape of pharmaceutical development and organic synthesis, the unambiguous

structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory

compliance. 3-(3-Chlorophenyl)propan-1-ol is a valuable chemical intermediate, notably

utilized in the synthesis of various pharmaceuticals and natural products.[1] Its precise

molecular architecture dictates its reactivity and suitability for subsequent chemical

transformations. Therefore, a robust analytical workflow to verify its identity and purity is not

merely a procedural formality but a critical checkpoint to ensure the integrity of the entire

research and development pipeline.

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive, multi-technique approach to the structural elucidation of 3-(3-
Chlorophenyl)propan-1-ol. Moving beyond a simple recitation of methods, we will explore the

synergistic interplay of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear

Magnetic Resonance (NMR) Spectroscopy. This integrated strategy forms a self-validating

system, where each technique provides a unique piece of the structural puzzle, culminating in

a definitive and irrefutable confirmation of the molecule's identity.
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Before delving into the analytical methodologies, it is essential to establish the foundational

chemical and physical properties of the target compound. This information provides a

theoretical framework against which experimental data will be compared.

Property Value Source

IUPAC Name 3-(3-chlorophenyl)propan-1-ol [2]

Molecular Formula C₉H₁₁ClO [1][2]

Molecular Weight 170.64 g/mol [1][2]

Monoisotopic Mass 170.0498427 Da [2][3]

CAS Number 22991-03-3 [2][4]

Appearance Data not available [4]

SMILES C1=CC(=CC(=C1)Cl)CCCO [2][3]

The Analytical Triad for Structural Elucidation
No single analytical technique can provide a complete structural picture with absolute certainty.

A robust confirmation relies on the convergence of data from orthogonal methods.[5][6] Our

approach is centered on an analytical triad:

Mass Spectrometry (MS): Provides the high-level view, confirming the molecular weight and

elemental composition.[5]

Infrared (IR) Spectroscopy: Acts as a functional group detector, verifying the presence of key

chemical bonds (e.g., alcohol).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the high-resolution blueprint,

mapping the precise connectivity of atoms within the molecule.[5][7]

This integrated workflow ensures that the conclusions drawn are not only supported but cross-

validated, embodying the principle of a self-validating analytical system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propan-1-ol
https://www.biosynth.com/p/XAA99103/22991-03-3-3-3-chlorophenylpropan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propan-1-ol
https://www.biosynth.com/p/XAA99103/22991-03-3-3-3-chlorophenylpropan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propan-1-ol
https://pubchemlite.lcsb.uni.lu/e/compound/9989667
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propan-1-ol
https://www.chemwhat.com/3-chlorophenyl-1-propanol-cas-22991-03-3/
https://www.chemwhat.com/3-chlorophenyl-1-propanol-cas-22991-03-3/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propan-1-ol
https://pubchemlite.lcsb.uni.lu/e/compound/9989667
https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.pdf
https://www.ijpsjournal.com/article/Modern+Analytical+Technique+for+Characterization+Organic+Compounds
https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.pdf
https://www.ijpsjournal.com/article/Modern+Analytical+Technique+for+Characterization+Organic+Compounds
https://onlineorganicchemistrytutor.com/analytical-techniques-used-in-organic-chemistry-instruments-for-molecule-identification-and-characterization/
https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.pdf
https://onlineorganicchemistrytutor.com/analytical-techniques-used-in-organic-chemistry-instruments-for-molecule-identification-and-characterization/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Elucidation Workflow

Sample: Purified
3-(3-Chlorophenyl)propan-1-ol

Mass Spectrometry (GC-MS) IR Spectroscopy (FTIR) NMR Spectroscopy
(¹H & ¹³C)

Integrated Data Analysis

  Molecular Weight
  Isotopic Pattern (Cl)

  Fragmentation

  Functional Groups
  (O-H, C-O, C-Cl)

  Atom Connectivity
  H & C Environments

  Stereochemistry

Confirmed Structure
C₉H₁₁ClO

Click to download full resolution via product page

Caption: Integrated workflow for the structural confirmation of 3-(3-Chlorophenyl)propan-1-ol.

Mass Spectrometry (MS): The Molecular Scale
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[6]

For our purpose, Electron Ionization (EI) is a common technique that fragments the molecule in

a reproducible way, providing a unique fingerprint and information about its structure. The most

critical piece of information is the molecular ion peak (M⁺), which corresponds to the molecular

weight of the compound.

Experimental Protocol (GC-MS with EI):
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will

separate the analyte from any volatile impurities.

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it

is bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based

on their m/z ratio.

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation:

The mass spectrum of 3-(3-Chlorophenyl)propan-1-ol provides several key validation points.

Molecular Ion (M⁺) Peak: The primary confirmation comes from the molecular ion peak. Due

to the presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl,

~24.2% abundance), we expect to see a characteristic M⁺ and M+2 peak pattern in an

approximate 3:1 ratio.

M⁺ Peak (with ³⁵Cl): m/z ≈ 170.05

M+2 Peak (with ³⁷Cl): m/z ≈ 172.05

Key Fragmentation Patterns: The fragmentation pattern provides corroborating structural

evidence. Expected fragments include:

Loss of Water [M-H₂O]⁺: A peak at m/z ≈ 152, resulting from the dehydration of the

alcohol.

Benzylic Cleavage: A strong peak corresponding to the chlorotropylium ion or related

structures. Cleavage of the C-C bond between the propyl chain and the aromatic ring can

lead to various fragments.
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Propyl Chain Fragmentation: Cleavage along the aliphatic chain will also produce

characteristic smaller fragments.

Ion Fragment Expected m/z (for ³⁵Cl) Significance

[M]⁺ 170 Molecular Ion

[M+2]⁺ 172
Isotopic peak confirming one

Cl atom

[M-H₂O]⁺ 152
Confirms presence of an

alcohol group

[C₇H₆Cl]⁺ 125
Fragment containing the

chlorophenyl group

Infrared (IR) Spectroscopy: The Functional Group
Fingerprint
Principle: IR spectroscopy measures the vibration of bonds within a molecule when they

absorb infrared radiation.[7] Specific bonds absorb at characteristic frequencies, allowing for

the identification of functional groups.[5] This technique is particularly effective for confirming

the presence of the alcohol (-OH) group and the aromatic ring.

Experimental Protocol (FTIR, Thin Film):

Sample Preparation: Place one drop of the neat liquid sample (if applicable) or a

concentrated solution onto a salt plate (e.g., NaCl or KBr).

Acquisition: Place the plate in the spectrometer's sample holder.

Analysis: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-

to-noise ratio. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum provides a quick and definitive check for the key functional groups.
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O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the

unmistakable signature of the alcohol's hydroxyl group.[8] Its broadness is due to hydrogen

bonding.

C-H Stretches:

Aromatic C-H: Sharp, medium-intensity peaks appear just above 3000 cm⁻¹.

Aliphatic C-H: Strong, sharp peaks appear just below 3000 cm⁻¹ (~2960-2850 cm⁻¹).[8]

C=C Aromatic Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm

the presence of the benzene ring.

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region indicates the C-O single bond of

the primary alcohol.[8]

C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 800-600

cm⁻¹, corresponds to the C-Cl bond.

Wavenumber (cm⁻¹) Bond Vibration
Functional Group
Confirmed

3600-3200 (broad) O-H stretch Alcohol

3100-3000 sp² C-H stretch Aromatic Ring

2960-2850 sp³ C-H stretch Alkyl Chain

1600-1450 C=C stretch Aromatic Ring

1150-1050 C-O stretch Primary Alcohol

800-600 C-Cl stretch Chloro-substituent

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Blueprint
Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of

an organic molecule.[5] It exploits the magnetic properties of atomic nuclei (primarily ¹H and
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¹³C), providing detailed information about the chemical environment, connectivity, and number

of each type of atom.[6]

3-(3-Chlorophenyl)propan-1-ol Structure & Numbering
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Click to download full resolution via product page

Caption: Numbering scheme for NMR spectral assignments.

¹H NMR Analysis
Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (δ 0.00 ppm).

Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum. Standard

acquisition involves a short pulse, an acquisition time of a few seconds, and a relaxation

delay.

Data Interpretation:

The ¹H NMR spectrum should account for all 11 protons in the molecule, distributed across

distinct chemical environments.

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the substituted benzene ring will

appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns

but should integrate to a total of 4H.

Aliphatic Methylene Group (C7-H₂, δ ~2.7 ppm): The two protons adjacent to the aromatic

ring (position 7) will appear as a triplet, split by the neighboring protons on C8. Integration:

2H.

Aliphatic Methylene Group (C9-H₂, δ ~3.7 ppm): The two protons attached to the carbon

bearing the hydroxyl group (position 9) are the most deshielded of the aliphatic protons. They

will appear as a triplet, split by the protons on C8. Integration: 2H.

Aliphatic Methylene Group (C8-H₂, δ ~1.9 ppm): These two protons (position 8) are coupled

to the protons on both C7 and C9. They will appear as a quintet or a multiplet. Integration:

2H.
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Hydroxyl Proton (OH, δ variable): The alcohol proton signal can appear over a broad range

and is often a broad singlet. Its position is dependent on concentration and solvent.

Integration: 1H.

Position
Expected δ
(ppm)

Multiplicity Integration Assignment

H2, H4, H5, H6 7.0 - 7.3 Multiplet 4H Aromatic Protons

H7 ~ 2.7 Triplet (t) 2H -CH₂-Ar

H8 ~ 1.9 Quintet (quin) 2H -CH₂-CH₂-CH₂-

H9 ~ 3.7 Triplet (t) 2H -CH₂-OH

OH Variable
Broad Singlet (br

s)
1H Hydroxyl Proton

¹³C NMR Analysis
Experimental Protocol:

The sample prepared for ¹H NMR can be used directly. ¹³C NMR requires a longer acquisition

time due to the low natural abundance of the ¹³C isotope.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, as C2/C6 and C4/C5

are chemically non-equivalent due to the meta-substituent.

Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region. The carbon

directly attached to the chlorine (C3) will be found around δ 134 ppm, while the carbon

attached to the propyl chain (C1) will be around δ 143 ppm. The other four CH carbons will

appear between δ 125-130 ppm.

Aliphatic Carbons (δ 20-70 ppm):

C9 (δ ~62 ppm): The carbon bonded to the oxygen is the most deshielded.
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C7 (δ ~34 ppm): The carbon adjacent to the aromatic ring.

C8 (δ ~32 ppm): The central carbon of the propyl chain.

Position Expected δ (ppm) Assignment

C1 ~143 Quaternary Aromatic C-CH₂

C3 ~134 Quaternary Aromatic C-Cl

C2, C4, C5, C6 125 - 130 Aromatic CH

C9 ~62 -CH₂-OH

C7 ~34 -CH₂-Ar

C8 ~32 -CH₂-CH₂-CH₂-

Conclusion: A Synthesis of Evidence
The structural confirmation of 3-(3-Chlorophenyl)propan-1-ol is achieved not by a single

measurement but by the compelling and consistent narrative told by three orthogonal analytical

techniques. Mass spectrometry confirms the correct molecular weight (170.64 g/mol ) and the

presence of a single chlorine atom.[1][2] Infrared spectroscopy validates the presence of the

critical alcohol and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide

the definitive, high-resolution map of the atomic framework, confirming the 3-chloro substitution

pattern on the phenyl ring and the linear propan-1-ol chain. When the data from this analytical

triad align, the structural assignment can be made with the highest degree of scientific

confidence, ensuring the quality and integrity of this crucial chemical intermediate for its

downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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